An In-depth Technical Guide to 3,4-Dimethylthiophene-2-carboxylic acid
An In-depth Technical Guide to 3,4-Dimethylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylthiophene-2-carboxylic acid, a substituted thiophene derivative, is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. Its structural motif, featuring a thiophene ring with both methyl and carboxylic acid functionalities, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and handling of 3,4-Dimethylthiophene-2-carboxylic acid, intended to equip researchers with the technical knowledge required for its effective application.
The thiophene ring system is a well-established pharmacophore, and its derivatives often exhibit a broad spectrum of biological activities. The presence of the carboxylic acid group in 3,4-Dimethylthiophene-2-carboxylic acid provides a convenient handle for the introduction of various functional groups through esterification, amidation, and other coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.[1] Furthermore, the dimethyl substitution pattern influences the electronic properties and steric environment of the thiophene ring, which can be strategically utilized in the design of novel organic materials with tailored optoelectronic properties.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its successful and safe utilization in a laboratory setting.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 89639-74-7 | [2] |
| Molecular Formula | C₇H₈O₂S | [2] |
| Molecular Weight | 156.2 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [2] |
Safety and Handling
3,4-Dimethylthiophene-2-carboxylic acid is classified with the following hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Consequently, the following precautionary measures should be strictly adhered to when handling this compound:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) before handling and ensure work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis of 3,4-Dimethylthiophene-2-carboxylic acid
The synthesis of 3,4-Dimethylthiophene-2-carboxylic acid can be effectively achieved through a multi-step process starting from more readily available precursors. A robust method involves the preparation of the corresponding methyl ester followed by hydrolysis.[3]
Experimental Protocol: Synthesis of 3,4-Dimethylthiophene-2-methyl ester
This protocol is adapted from a patented procedure and outlines the cyclization and esterification to form the methyl ester intermediate.[3]
Step 1: Preparation of 1,1-bis-(carbomethoxy-methylmercapto)-2-methyl-butanone-(3)
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This initial step involves the synthesis of a key precursor. While the patent details its formation, for practical laboratory purposes, sourcing this or a similar precursor may be more efficient.
Step 2: Cyclization to 3,4-Dimethyl-Thiophencarboxylic Acid-2-Methyl Ester
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To 52 grams of crude 1,1-bis-(carbomethoxy-methylmercapto)-2-methyl-butanone-(3), add 50 cc of methanol.
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To this mixture, add 200 cc of a freshly prepared 2 N methanolic sodium methylate solution. An immediate exothermic reaction will cause the temperature to rise to approximately 37°C.
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Heat the reaction mixture under reflux for 15 minutes.
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Upon cooling, the sodium salt of the thioglycolic acid methyl ester by-product will separate as a jelly-like substance.
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Allow the mixture to stand for 1 hour.
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Add 1 liter of ice-water to the reaction mixture.
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The precipitated 3,4-dimethyl-thiophencarboxylic acid-2-methyl ester is collected by vacuum filtration.
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The crude product can be recrystallized from methanol to yield colorless needles with a melting point of 34°C.[3]
Figure 2: Hydrolysis to the final carboxylic acid.
Key Reactions and Applications
The carboxylic acid functionality of 3,4-Dimethylthiophene-2-carboxylic acid is the primary site of its synthetic utility, enabling its incorporation into larger molecules.
Esterification
The formation of esters is a common transformation. While the reverse of the saponification reaction described above, direct esterification can be achieved under acidic conditions (Fischer esterification) with the desired alcohol, typically in the presence of a strong acid catalyst like sulfuric acid. For more sensitive substrates, milder methods employing coupling agents can be utilized.
Amidation
The synthesis of amides from 3,4-Dimethylthiophene-2-carboxylic acid is of particular importance in the development of new pharmaceutical agents. Direct reaction with an amine is generally inefficient. Therefore, the carboxylic acid must first be activated. Common methods include:
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Conversion to the Acyl Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride provides the more reactive acyl chloride, which readily reacts with amines.
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Peptide Coupling Reagents: A wide array of modern coupling reagents can be employed for efficient amide bond formation under mild conditions. These include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of additives such as HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve yields.
Applications in Drug Discovery and Materials Science
As a versatile intermediate, 3,4-Dimethylthiophene-2-carboxylic acid and its derivatives are utilized in:
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Pharmaceuticals: The synthesis of heterocyclic compounds targeting a range of therapeutic areas, including central nervous system disorders and inflammatory conditions. [1]* Agrochemicals: The development of novel herbicides and fungicides, where the thiophene moiety can enhance molecular stability and biological activity. [1]* Organic Electronics: The design and synthesis of functionalized thiophene derivatives for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). [1]
Characterization
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¹H NMR: The spectrum is expected to show a singlet for the thiophene proton, two singlets for the two methyl groups at distinct chemical shifts, and a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
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¹³C NMR: The spectrum will exhibit signals for the two quaternary thiophene carbons, the two methyl carbons, the thiophene CH carbon, and the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm).
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IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and various C-H and C-S stretching and bending modes characteristic of the substituted thiophene ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (156.2 g/mol ).
Conclusion
3,4-Dimethylthiophene-2-carboxylic acid is a valuable and versatile building block for chemical synthesis. Its preparation, while requiring a multi-step sequence, is achievable through established organic chemistry methodologies. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for new discoveries in medicine, agriculture, and materials science.
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- (2025-10-16)
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- 1H NMR of methyl thiophene-2-carboxyl
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- (PDF)
- Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondens
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